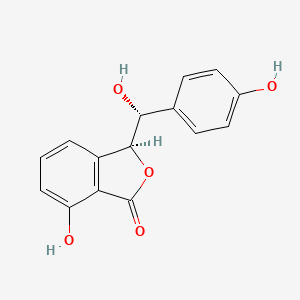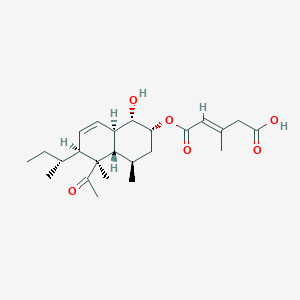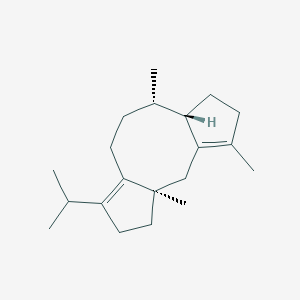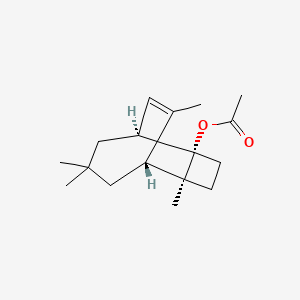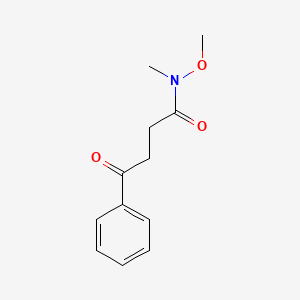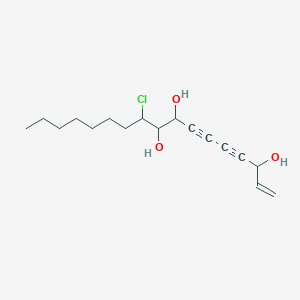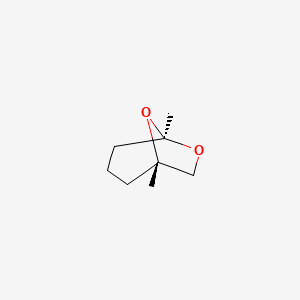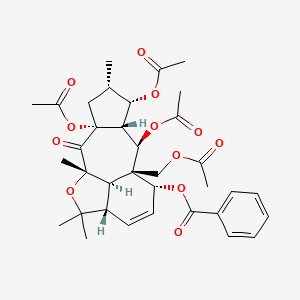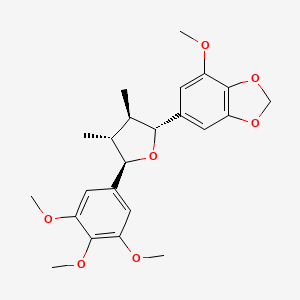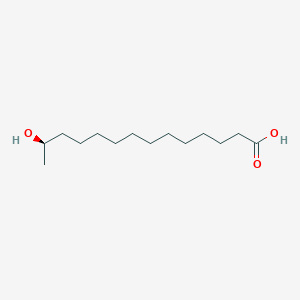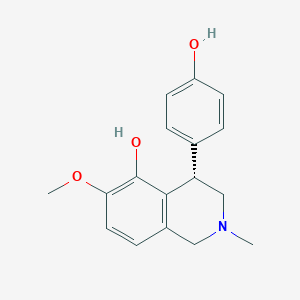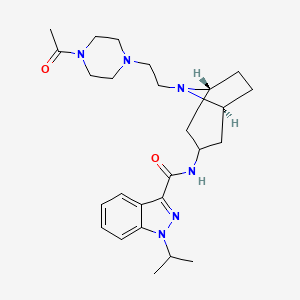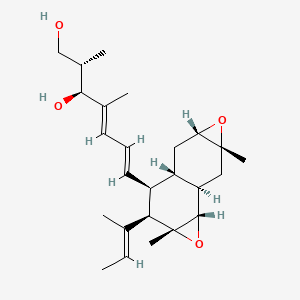
fusarielin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
fusarielin A is a natural product found in Fusarium, Aspergillus, and Fusarium tricinctum with data available.
Wissenschaftliche Forschungsanwendungen
Estrogenic Effects in Cancer Research
Fusarielin A, among other fusarielins, has been identified as a mycoestrogen, compounds from fungi that bind to estrogen receptors and induce an estrogenic response in targeted cells. Studies have shown that fusarielins, including fusarielin A, stimulate cell proliferation in MCF-7 breast cancer cells, suggesting their role as weak mycoestrogens. This effect is specific to cells with estrogen receptors, as seen in MCF-7 cells but not in cells lacking estrogen receptors. The stimulation by fusarielins was also prevented when combined with an estrogen receptor antagonist, indicating their mode of action through estrogen receptor binding (Sondergaard et al., 2012).
Anti-Angiogenic and Anti-Proliferative Properties
Fusarielin A has demonstrated anti-angiogenic activity, particularly in the human umbilical vein endothelial cell (HUVEC) tube formation assay. This suggests its potential use in inhibiting the formation of new blood vessels, which is a crucial process in tumor growth and metastasis. Structural development studies of fusarielin A have pointed out the importance of its hydroxyl groups in its molecular structure. Researchers have used derivatives of fusarielin A to examine its cellular distribution and biological behavior, providing insights into its anti-proliferative effects (Fujimoto et al., 2008).
Antifungal Antibiotic Properties
Fusarielin A, along with other fusarielins, has been isolated from Fusarium species and shown significant antifungal activity. This includes activity against Pyricularia oryzae, a plant pathogen. Such properties make fusarielin A a candidate for developing new antifungal agents, which could be important in both agricultural and clinical settings (Gai et al., 2007).
Biosynthetic Studies and Production
Research has also focused on understanding the biosynthetic pathways of fusarielins in Fusarium species. Studies have identified specific conditions that promote the production of fusarielins, such as the type of carbon and nitrogen sources. This is crucial for harnessing fusarielin A and related compounds for potential therapeutic applications. Additionally, the detection of fusarielin H in wheat spikes infected with Fusarium graminearum suggests that fusarielins are produced during infection, which could have implications for food safety (Sørensen et al., 2013).
Binding Proteins and Mechanism of Action
Further studies have identified the binding proteins of fusarielin A as actin and tubulin, providing insights into its mechanism of action at the molecular level. Understanding how fusarielin A interacts with these proteins can aid in the development of targeted therapies, particularly in cancer research where actin and tubulin play crucial roles in cell division and structure (Noguchi-Yachide et al., 2010).
Eigenschaften
Molekularformel |
C25H38O4 |
|---|---|
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
(2S,3S,4E,6E)-7-[(1R,2S,4R,5R,6S,7S,9S,11R)-5-[(E)-but-2-en-2-yl]-4,11-dimethyl-3,10-dioxatetracyclo[5.5.0.02,4.09,11]dodecan-6-yl]-2,4-dimethylhepta-4,6-diene-1,3-diol |
InChI |
InChI=1S/C25H38O4/c1-7-14(2)21-17(10-8-9-15(3)22(27)16(4)13-26)18-11-20-24(5,28-20)12-19(18)23-25(21,6)29-23/h7-10,16-23,26-27H,11-13H2,1-6H3/b10-8+,14-7+,15-9+/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25+/m0/s1 |
InChI-Schlüssel |
LRMWKBJDHOHUEZ-HCZQMODJSA-N |
Isomerische SMILES |
C/C=C(\C)/[C@H]1[C@H]([C@@H]2C[C@H]3[C@](O3)(C[C@H]2[C@H]4[C@@]1(O4)C)C)/C=C/C=C(\C)/[C@H]([C@@H](C)CO)O |
Kanonische SMILES |
CC=C(C)C1C(C2CC3C(O3)(CC2C4C1(O4)C)C)C=CC=C(C)C(C(C)CO)O |
Synonyme |
fusarielin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Cycloheptyl-1-[4-(4-fluoro-phenoxy)-benzyl]-3-(2,4,6-trimethyl-phenyl)-urea](/img/structure/B1251657.png)
